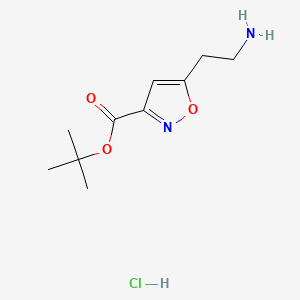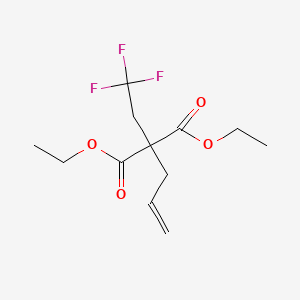
1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound features a trifluoroethyl group, which can impart unique chemical properties such as increased stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate can be achieved through esterification reactions. One common method involves the reaction of 1,3-diethyl malonate with prop-2-en-1-yl bromide and 2,2,2-trifluoroethyl alcohol in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May serve as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate depends on its specific application. In general, the trifluoroethyl group can enhance the compound’s reactivity and stability, allowing it to interact with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions.
類似化合物との比較
Similar Compounds
1,3-Diethyl 2-(prop-2-en-1-yl)propanedioate: Lacks the trifluoroethyl group, resulting in different chemical properties.
1,3-Diethyl 2-(2,2,2-trifluoroethyl)propanedioate: Lacks the prop-2-en-1-yl group, affecting its reactivity and applications.
Uniqueness
The presence of both the prop-2-en-1-yl and trifluoroethyl groups in 1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate imparts unique chemical properties, making it a versatile compound for various applications. The trifluoroethyl group enhances stability and reactivity, while the prop-2-en-1-yl group provides additional functionalization options.
特性
分子式 |
C12H17F3O4 |
|---|---|
分子量 |
282.26 g/mol |
IUPAC名 |
diethyl 2-prop-2-enyl-2-(2,2,2-trifluoroethyl)propanedioate |
InChI |
InChI=1S/C12H17F3O4/c1-4-7-11(8-12(13,14)15,9(16)18-5-2)10(17)19-6-3/h4H,1,5-8H2,2-3H3 |
InChIキー |
UBJDKKPPXBAJLY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC=C)(CC(F)(F)F)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)


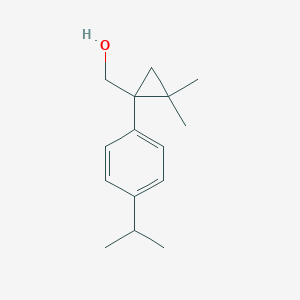
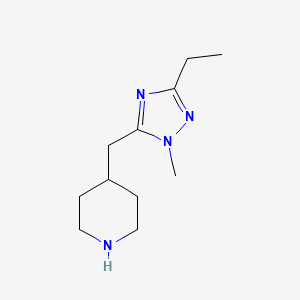
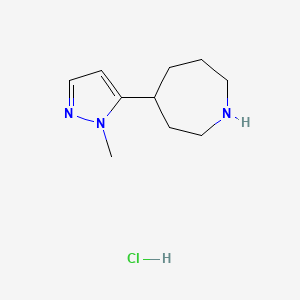

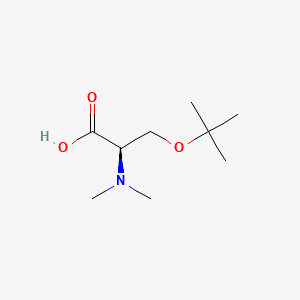
![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)




